6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one
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Overview
Description
6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one is a compound that features both an imidazole ring and a piperidinone structure The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the piperidinone structure is a six-membered ring with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ketone group in the piperidinone ring can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the ketone group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions involving the imidazole ring.
Major Products Formed
Reduction of the nitro group: Formation of 6-(1H-imidazol-4-yl)-5-aminopiperidin-2-one.
Reduction of the ketone group: Formation of 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-ol.
Substitution reactions: Formation of various substituted imidazole derivatives.
Scientific Research Applications
6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidinone structure can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds such as metronidazole and tinidazole, which also contain an imidazole ring.
Piperidinone derivatives: Compounds like piperidone and its analogs.
Uniqueness
6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one is unique due to the combination of the imidazole ring, nitro group, and piperidinone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(1H-imidazol-5-yl)-5-nitropiperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c13-7-2-1-6(12(14)15)8(11-7)5-3-9-4-10-5/h3-4,6,8H,1-2H2,(H,9,10)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQRCZKXSLDDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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